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Compound of Interest

Compound Name: 2-Chloro-5-isocyanatopyridine

Cat. No.: B055593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-5-isocyanatopyridine. Due to the limited availability of direct experimental spectra for

this specific compound, this document leverages data from closely related analogues to predict

and summarize the expected spectroscopic characteristics. This approach provides a robust

framework for the identification and characterization of 2-Chloro-5-isocyanatopyridine in a

research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Chloro-5-isocyanatopyridine. These predictions

are based on the known spectral properties of substituted pyridines and the characteristic

signals of the isocyanate functional group.

¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of 2-Chloro-5-isocyanatopyridine in a standard solvent like

CDCl₃ would show three distinct signals in the aromatic region, corresponding to the three

protons on the pyridine ring.
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Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-3 7.3 - 7.5
Doublet of doublets

(dd)

J(H3,H4) ≈ 8.5,

J(H3,H6) ≈ 0.5

H-4 7.7 - 7.9
Doublet of doublets

(dd)

J(H4,H3) ≈ 8.5,

J(H4,H6) ≈ 2.5

H-6 8.3 - 8.5
Doublet of doublets

(dd)

J(H6,H4) ≈ 2.5,

J(H6,H3) ≈ 0.5

Note: The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and

isocyanate groups.

¹³C NMR (Carbon NMR) Data
The predicted ¹³C NMR spectrum would display six signals corresponding to the five carbons of

the pyridine ring and the carbon of the isocyanate group.

Carbon Predicted Chemical Shift (δ, ppm)

C-2 151 - 153

C-3 125 - 127

C-4 140 - 142

C-5 130 - 132

C-6 148 - 150

N=C=O 122 - 125

Note: The chemical shifts are estimations based on analogous structures and substituent

effects.

IR (Infrared) Spectroscopy Data
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The IR spectrum is expected to show a very strong and characteristic absorption band for the

isocyanate group.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

N=C=O stretch 2250 - 2280 Strong, Sharp

C-Cl stretch 700 - 800 Strong

Aromatic C=C stretch 1550 - 1600 Medium

Aromatic C-H stretch 3000 - 3100 Medium

Mass Spectrometry (MS) Data
In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns are

anticipated.

Ion Predicted m/z Notes

[M]⁺ 154/156

Molecular ion peak, showing

isotopic pattern for one

chlorine atom (approx. 3:1

ratio).

[M-NCO]⁺ 111/113 Loss of the isocyanate group.

[M-Cl]⁺ 119 Loss of the chlorine atom.

Experimental Protocols
While specific experimental protocols for 2-Chloro-5-isocyanatopyridine are not readily

available, the following are general methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 2-Chloro-5-isocyanatopyridine (typically 5-10 mg) would be dissolved in a

deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would

be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, 16-32

scans are typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may

be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.

Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using an Attenuated Total Reflectance

(ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed on the ATR

crystal, and pressure is applied to ensure good contact. The spectrum is then recorded,

typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. For a volatile compound,

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common.

The sample is dissolved in a volatile solvent and injected into the GC. The separated

compound then enters the mass spectrometer, where it is ionized and fragmented. The

resulting mass-to-charge ratios are detected.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Chloro-5-isocyanatopyridine.
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Compound Synthesis & Purification

Data Interpretation & Structure Elucidation

Synthesis of 2-Chloro-5-isocyanatopyridine

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

Sample Prep

IR Spectroscopy

Sample Prep

Mass Spectrometry

Sample Prep

Spectral Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-Chloro-5-
isocyanatopyridine.

This guide serves as a foundational resource for researchers working with 2-Chloro-5-
isocyanatopyridine, providing key predicted spectroscopic data and outlining standard

analytical methodologies. The provided information should be used as a reference for the

design of experiments and the interpretation of analytical data.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-isocyanatopyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b055593?utm_src=pdf-body-img
https://www.benchchem.com/product/b055593?utm_src=pdf-body
https://www.benchchem.com/product/b055593?utm_src=pdf-body
https://www.benchchem.com/product/b055593?utm_src=pdf-body
https://www.benchchem.com/product/b055593?utm_src=pdf-body
https://www.benchchem.com/product/b055593#spectroscopic-data-nmr-ir-mass-spec-of-2-chloro-5-isocyanatopyridine
https://www.benchchem.com/product/b055593#spectroscopic-data-nmr-ir-mass-spec-of-2-chloro-5-isocyanatopyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b055593#spectroscopic-data-nmr-ir-mass-spec-of-2-
chloro-5-isocyanatopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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